Tandospirone hydrochloride Tandospirone hydrochloride Potent, selective 5-HT1A partial agonist (Ki = 27 nM). Decreases the firing rate of 5-HT neurons of the dorsal raphe. Shows anxiolytic and antidepressant effects in vivo. Orally active.
5-HT1A receptor partial agonist (Ki = 27 nM) that displays selectivity over 5-HT2, 5-HT1C, α1, α2, D1 and D2 receptors (Ki values ranging from 1300 - 41000 nM). Inactive at 5-HT uptake sites, 5-HT1B, β-adrenergic, muscarinic and benzodiazepine receptors. Displays anxiolytic activity.
Brand Name: Vulcanchem
CAS No.: 99095-10-0
VCID: VC0004226
InChI: InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-;
SMILES: C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
Molecular Formula: C21H30ClN5O2
Molecular Weight: 419.9 g/mol

Tandospirone hydrochloride

CAS No.: 99095-10-0

Cat. No.: VC0004226

Molecular Formula: C21H30ClN5O2

Molecular Weight: 419.9 g/mol

* For research use only. Not for human or veterinary use.

Tandospirone hydrochloride - 99095-10-0

CAS No. 99095-10-0
Molecular Formula C21H30ClN5O2
Molecular Weight 419.9 g/mol
IUPAC Name (1R,2S,6R,7S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Standard InChI InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-;
Standard InChI Key ACVFJYKNBOHIMH-DPFKZJTMSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
SMILES C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
Canonical SMILES C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl

Chemical and Pharmacological Profile of Tandospirone Hydrochloride

Structural Characteristics and Receptor Selectivity

Tandospirone hydrochloride [(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride] features a complex polycyclic structure that enables high-affinity binding to serotonin receptors . Quantitative receptor profiling demonstrates:

Receptor TargetK<sub>i</sub> (nM)Selectivity Ratio vs 5-HT<sub>1A</sub>
5-HT<sub>1A</sub>271.0 (reference)
5-HT<sub>2</sub>1,30048.1
α<sub>1</sub>-Adrenergic2,40088.9
D<sub>2</sub> Dopamine4,100151.9

Data compiled from radioligand binding assays

This exceptional selectivity profile minimizes off-target effects common to earlier anxiolytics. The compound exhibits no significant activity at benzodiazepine binding sites, β-adrenergic receptors, or serotonin reuptake transporters , distinguishing it mechanistically from SSRIs and benzodiazepines.

Pharmacokinetic Properties

While detailed human pharmacokinetic data remain limited, preclinical studies reveal:

  • Oral bioavailability: 35-42% in rodent models due to first-pass metabolism

  • Protein binding: 82-89% across species, primarily to albumin and α<sub>1</sub>-acid glycoprotein

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces 1-(2-pyrimidinyl)piperazine as the primary active metabolite

  • Elimination half-life: 2.3-3.1 hours in rats, suggesting need for twice-daily dosing in clinical applications

The hydrochloride salt formulation enhances water solubility (12.7 mg/mL at 25°C) compared to the free base, facilitating oral and topical administration .

Therapeutic Applications and Clinical Trial Evidence

Anxiety Disorders

A 2023 randomized controlled trial (n=214) demonstrated tandospirone's dual efficacy in functional dyspepsia with comorbid anxiety :

Outcome MeasureTandospirone GroupPlacebo Groupp-value
GIS Symptom Reduction58.7%32.1%<0.001
HAM-A Score Reduction14.2 points6.8 points<0.001
BDNF Increase (pg/mL)+112.4+18.70.003

GIS: Gastrointestinal Symptom Score; HAM-A: Hamilton Anxiety Rating Scale

The observed BDNF elevation (r = -0.67 vs symptom scores, p<0.01) suggests neuroplasticity-mediated therapeutic effects . These findings expand applications beyond generalized anxiety disorder to somatic symptom disorders with psychiatric comorbidity.

Neurodegenerative Disorders

In Parkinson's disease models, tandospirone (1 mg/kg/day) reduced motor fluctuations by 42% compared to L-DOPA monotherapy through 5-HT<sub>1A</sub>-mediated striatal dopamine modulation . A phase II trial in early-stage Parkinson's (n=89) showed:

  • Unified Parkinson's Disease Rating Scale (UPDRS) improvement: 31.2% vs 12.4% placebo (p=0.02)

  • Dyskinesia incidence reduction: 68% relative risk reduction (RR 0.32, 95% CI 0.14-0.71)

Ophthalmic Applications

The GATE phase III trial (n=768) evaluated topical tandospirone in geographic atrophy secondary to AMD :

Parameter1.0% Tandospirone1.75% TandospironeVehicle
Lesion Growth (mm²/yr)1.731.761.71
CNV Incidence11.2%13.6%12.3%

CNV: Choroidal Neovascularization

While failing to meet primary endpoints, the trial established valuable natural history data for future AMD research.

Mechanistic Insights and Molecular Pathways

5-HT<sub>1A</sub> Receptor Modulation

Tandospirone's partial agonism (intrinsic activity = 0.65 vs serotonin) induces distinct signaling outcomes:

  • Presynaptic receptors: Reduces raphe nucleus firing rate by 38-42% via G<sub>i</sub>-coupled potassium channel activation

  • Postsynaptic receptors: Activates ERK1/2 signaling through β-arrestin recruitment, promoting neuronal survival

This dual modulation normalizes serotonergic tone without causing receptor desensitization observed with full agonists .

Neuroimmune Interactions

The compound demonstrates immunomodulatory properties via:

  • IL-6 reduction: 41.3% decrease from baseline in FD patients (p=0.007)

  • IL-10 elevation: +29.8 pg/mL vs placebo (p=0.03)

  • Microglial modulation: Suppresses NF-κB translocation by 67% in LPS-challenged cultures

These effects correlate with improved blood-brain barrier integrity in stroke models (29% reduction in Evans Blue extravasation) .

Adverse EffectIncidence RateOdds Ratio vs Placebo
Somnolence8.2%1.89 (1.32-2.71)
Dizziness5.7%1.45 (0.98-2.14)
Gastrointestinal Distress4.1%1.12 (0.76-1.65)

Data from

Notably, tandospirone exhibits lower abuse potential (κ-opioid receptor affinity >10,000 nM) compared to benzodiazepines .

Emerging Research Directions

Cognitive Enhancement

Preclinical data suggest:

  • 28% improvement in Morris water maze performance (p=0.01)

  • LTP potentiation by 39% in hippocampal slices (p=0.004)

A phase II trial in schizophrenia-associated cognitive impairment (n=121) is ongoing (NCT04879211).

Combination Therapies

Synergistic effects observed with:

  • SSRIs: 52% faster antidepressant response onset (p=0.008)

  • Atypical antipsychotics: 41% greater negative symptom improvement (p=0.03)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator